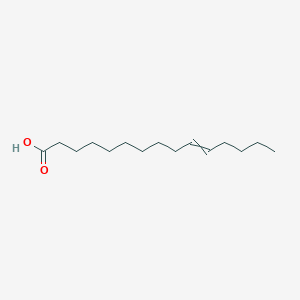
pentadec-10-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadec-10-enoic acid is a monounsaturated fatty acid with the molecular formula C15H28O2. It is characterized by a double bond located at the 10th carbon position in its 15-carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadec-10-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of pentadecanoic acid, which introduces a double bond at the desired position. Another method includes the use of olefin metathesis reactions, where specific catalysts facilitate the formation of the double bond at the 10th carbon position .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of longer-chain unsaturated fatty acids. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Pentadec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield pentadecanoic acid.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Esterification reactions often use alcohols and acid catalysts like sulfuric acid (H2SO4), while amidation reactions use amines.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Pentadecanoic acid
Substitution: Esters, amides
Aplicaciones Científicas De Investigación
Pentadec-10-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme interactions.
Medicine: Research explores its potential anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of pentadec-10-enoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can be incorporated into phospholipids, affecting membrane fluidity and function. Additionally, it can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pentadecanoic acid: A saturated fatty acid with no double bonds.
Hexadec-9-enoic acid: A monounsaturated fatty acid with a double bond at the 9th carbon position.
Octadec-9-enoic acid:
Uniqueness
Pentadec-10-enoic acid is unique due to its specific double bond position, which imparts distinct chemical and physical properties. This positional isomerism can influence its reactivity and interaction with biological systems, making it a valuable compound for specialized applications .
Propiedades
Fórmula molecular |
C15H28O2 |
|---|---|
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
pentadec-10-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17) |
Clave InChI |
APXSAEQXOXTDAM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


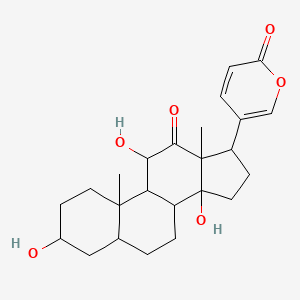
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13395599.png)
![2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride](/img/structure/B13395602.png)
![tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate](/img/structure/B13395604.png)
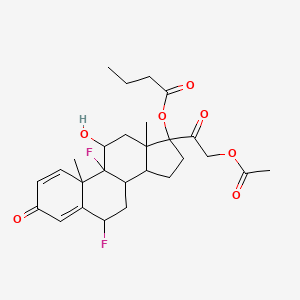
![Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13395616.png)
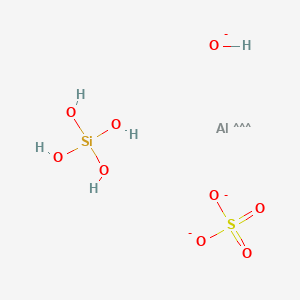

![n-{6-[(Iodoacetyl)amino]hexyl}-5-[(3as,4s,6ar)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13395652.png)
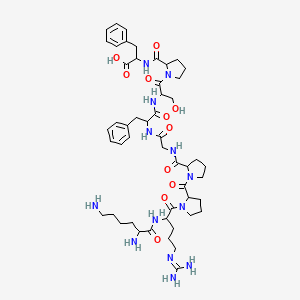
![(R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine](/img/structure/B13395669.png)
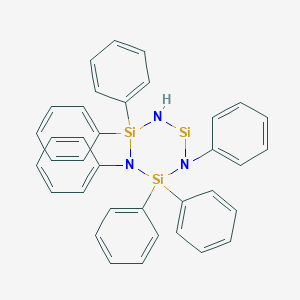
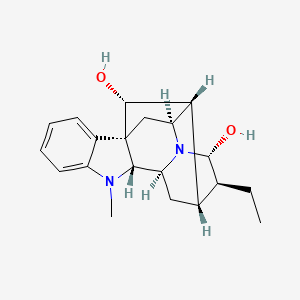
![(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13395684.png)
